3-(2,4,6-Trimethyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
tert-Butyl 3-[(2,4,6-trimethylphenyl)methyl]piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and a 2,4,6-trimethylphenylmethyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(2,4,6-trimethylphenyl)methyl]piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2,4,6-trimethylbenzyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification processes are adapted to industrial standards to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-[(2,4,6-trimethylphenyl)methyl]piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.
Reduction: Reduced derivatives with primary or secondary amines.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
tert-Butyl 3-[(2,4,6-trimethylphenyl)methyl]piperazine-1-carboxylate is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a potential therapeutic agent in drug discovery and development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(2,4,6-trimethylphenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate
- (E)-1-(2,3,6-trimethylphenyl)buta-1,3-diene
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 3-[(2,4,6-trimethylphenyl)methyl]piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C19H30N2O2 |
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Molecular Weight |
318.5 g/mol |
IUPAC Name |
tert-butyl 3-[(2,4,6-trimethylphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H30N2O2/c1-13-9-14(2)17(15(3)10-13)11-16-12-21(8-7-20-16)18(22)23-19(4,5)6/h9-10,16,20H,7-8,11-12H2,1-6H3 |
InChI Key |
ZXYBOHAOFLGVRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC2CN(CCN2)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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